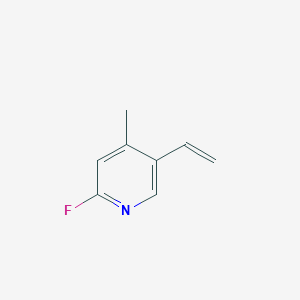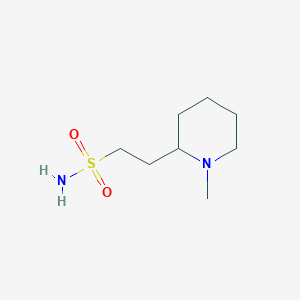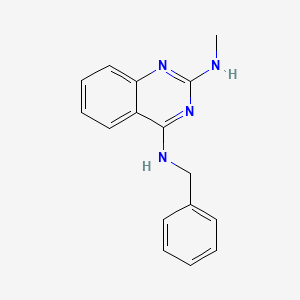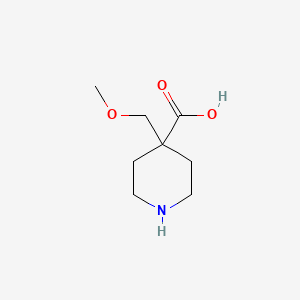
4-(Methoxymethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by a piperidine ring substituted with a methoxymethyl group and a carboxylic acid group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: May serve as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups may play roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
4-(Hydroxymethyl)piperidine-4-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
4-(Methoxymethyl)piperidine-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which can impart distinct chemical and biological properties. These functional groups may enhance its utility in various applications compared to similar compounds.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(methoxymethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-12-6-8(7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
WAUZGQVUPPBDED-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13232100.png)

![(1R)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13232103.png)
![3-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13232111.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13232119.png)

![[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13232136.png)
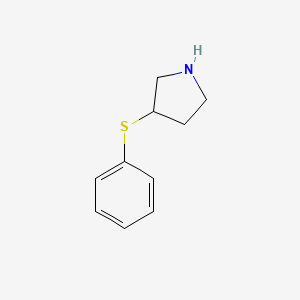
![3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232145.png)

